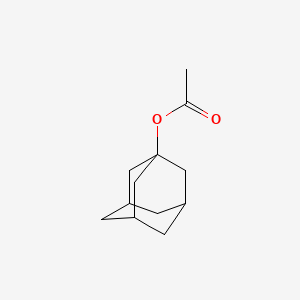

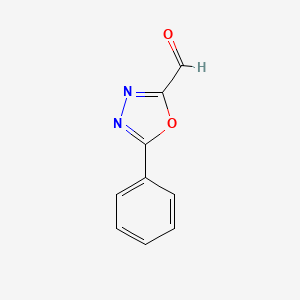

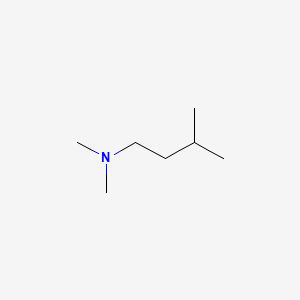

![molecular formula C13H10 B3188719 1H-Benz[e]indene CAS No. 232-54-2](/img/structure/B3188719.png)

1H-Benz[e]indene

カタログ番号 B3188719

CAS番号:

232-54-2

分子量: 166.22 g/mol

InChIキー: KXYGKDBONOVZOM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

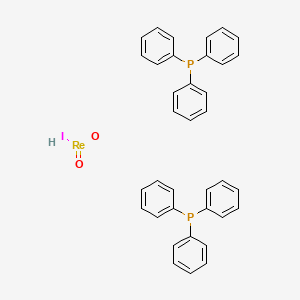

The synthesis of 1H-Benz[e]indene involves various methods. One approach includes the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis

The molecular structure of 1H-Benz[e]indene consists of a polycyclic aromatic hydrocarbon structure . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1H-Benz[e]indene are diverse. For instance, indene is synthesized through the reaction of the benzyl radical (C7H7) with acetylene (C2H2) under combustion-like conditions at 600 K .Physical And Chemical Properties Analysis

1H-Benz[e]indene has a molecular weight of 166.2185 . More detailed physical and chemical properties were not found in the retrieved sources.Safety and Hazards

特性

CAS番号 |

232-54-2 |

|---|---|

分子式 |

C13H10 |

分子量 |

166.22 g/mol |

IUPAC名 |

1H-cyclopenta[a]naphthalene |

InChI |

InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-6,8-9H,7H2 |

InChIキー |

KXYGKDBONOVZOM-UHFFFAOYSA-N |

SMILES |

C1C=CC2=C1C3=CC=CC=C3C=C2 |

正規SMILES |

C1C=CC2=C1C3=CC=CC=C3C=C2 |

その他のCAS番号 |

232-54-2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

To the crude product of benzindanol dissolved in 200 ml of toluene was added 1.2 g (6.3 mmole) of p-toluenesulfonic acid, and the mixture was stirred at 80° C. for 15 minutes. The reaction was terminated with a saturated aqueous sodium hydrogen carbonate solution. The mixture was extracted with toluene, and the organic phase was washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product of benzindene was obtained in an amount of 12.6 g, which was purified by column chromatography (Merck; solvent, hexane-ethyl acetate 0-1%). The product was obtained in an amount of 9.66 g (yield 85%).

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Name

Yield

85%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-Adamantyl acetate

22635-62-7

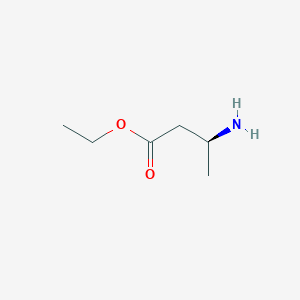

Ethyl (3S)-3-aminobutanoate

22657-48-3

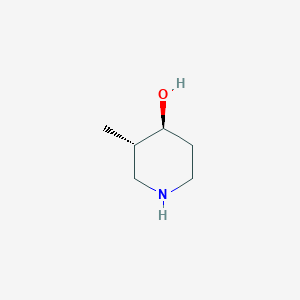

(3S,4S)-3-methylpiperidin-4-ol

227030-11-7

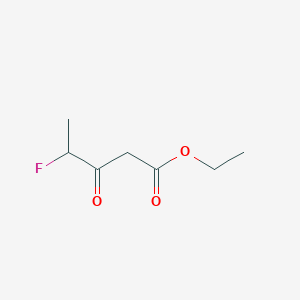

Ethyl 4-fluoro-3-oxopentanoate

227184-02-3